2-Fluoro-5-iodo-3-methylbenzaldehyde

ALDH3A1 Aldehyde Dehydrogenase Inhibitor Cancer Stem Cell Imaging

This poly-substituted benzaldehyde is differentiated by its precise ortho-fluoro, meta-methyl, para-iodo regiochemistry. This specific arrangement delivers a 24-fold increase in ALDH3A1 inhibitory potency over close analogs, making it a critical starting point for cancer stem cell research. The sterically accessible para-iodo group serves as an ideal partner for Suzuki-Miyaura and Sonogashira couplings, enabling efficient convergent synthesis of biaryl libraries. Do not substitute with regioisomers; only the 2-F-3-Me-5-I pattern provides this unique reactivity and target engagement profile. Available at research-grade purity (≥98%) for SAR studies and late-stage functionalization.

Molecular Formula C8H6FIO
Molecular Weight 264.03 g/mol
Cat. No. B14038954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodo-3-methylbenzaldehyde
Molecular FormulaC8H6FIO
Molecular Weight264.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C=O)I
InChIInChI=1S/C8H6FIO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3
InChIKeyYQAIFYDLCCOTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-iodo-3-methylbenzaldehyde CAS 2383786-56-7: Procurement-Ready Chemical Identity and Core Specifications


2-Fluoro-5-iodo-3-methylbenzaldehyde (CAS: 2383786-56-7) is a poly-substituted aromatic aldehyde featuring ortho-fluoro, meta-methyl, and para-iodo substitution on the benzaldehyde core . Its molecular formula is C₈H₆FIO with a molecular weight of 264.04 g/mol . This compound serves as a versatile building block in medicinal chemistry and chemical biology, primarily due to the orthogonal reactivity of its aldehyde, aryl iodide, and aryl fluoride functional groups. Commercially, it is typically available at a purity of ≥98% and requires storage away from light and air due to its sensitive nature [1].

Why 2-Fluoro-5-iodo-3-methylbenzaldehyde Cannot Be Replaced by Common Regioisomers or Mono-Halogenated Analogs


Procurement based solely on the benzaldehyde core or even a fluoro-iodo-benzaldehyde motif is scientifically insufficient. The precise regiochemistry—fluorine at the 2-position, methyl at the 3-position, and iodine at the 5-position—dictates a unique reactivity and property profile that cannot be replicated by its regioisomers . For instance, the ortho-fluorine modulates the electronic environment of the aldehyde and the aryl iodide, directly impacting reaction rates in cross-couplings and the compound's metabolic stability [1]. The para-iodo substituent provides a distinct, sterically accessible vector for palladium-catalyzed transformations like Suzuki-Miyaura or Sonogashira couplings, offering a synthetic route that differs fundamentally from ortho- or meta-iodo analogs. Substituting this compound with a regioisomer like 2-fluoro-3-iodo-5-methylbenzaldehyde or a simpler analog like 2-fluoro-5-iodobenzaldehyde will alter reaction kinetics, regioselectivity in subsequent steps, and the final compound's physicochemical properties. The quantitative evidence below substantiates this irreplaceable differentiation.

Quantitative Differentiation of 2-Fluoro-5-iodo-3-methylbenzaldehyde: Head-to-Head Analytical and Biological Performance Data


ALDH3A1 Inhibition: A 24-Fold Superiority Over a Close Structural Analog for Target Engagement

In a direct biochemical assay measuring inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1), 2-Fluoro-5-iodo-3-methylbenzaldehyde demonstrated a significantly higher potency compared to a closely related fluorinated analog. The target compound achieved an IC₅₀ of 2.1 µM (2,100 nM) [1], whereas the analog bearing the same core but lacking the 5-iodo and 3-methyl substituents exhibited an IC₅₀ > 50 µM (> 50,000 nM) [2]. This constitutes at least a 24-fold improvement in inhibitory activity.

ALDH3A1 Aldehyde Dehydrogenase Inhibitor Cancer Stem Cell Imaging

Regioisomeric Purity and Synthetic Vector Orthogonality: Mitigating Cross-Reactivity in Multi-Step Synthesis

The specific substitution pattern of 2-fluoro-5-iodo-3-methylbenzaldehyde provides a unique, single reactive vector for palladium-catalyzed cross-coupling at the para-position. Its regioisomer, 2-fluoro-3-iodo-5-methylbenzaldehyde , presents the iodine at the meta-position relative to the aldehyde, resulting in a different steric and electronic environment. This leads to variable reaction kinetics. In contrast, the para-iodo substituent in the target compound is a well-established superior leaving group in cross-coupling reactions, leading to consistently faster and higher-yielding transformations compared to its ortho- or meta-substituted counterparts, particularly when steric hindrance from the ortho-fluorine and meta-methyl groups is considered [1].

Suzuki-Miyaura Coupling Regioselectivity Aryl Iodide Fluorinated Building Block

Validated Purity Specification for Critical Research Applications

To ensure reproducibility in sensitive biological assays and advanced material synthesis, a high and reliably quantified purity is non-negotiable. 2-Fluoro-5-iodo-3-methylbenzaldehyde is consistently sourced and supplied with a verified purity specification of ≥98% (NLT 98%) . This is a critical differentiator from lower-purity or uncharacterized material that may be available from non-specialist chemical suppliers. While specific purity data for all analogs is not always publicly reported, the commitment to a ≥98% specification for this compound provides a quality benchmark. The use of impure building blocks can introduce unknown impurities that act as catalyst poisons in cross-couplings or confound biological assay results.

Chemical Purity HPLC QC Specification Procurement

High-Impact Application Scenarios for 2-Fluoro-5-iodo-3-methylbenzaldehyde in Drug Discovery and Chemical Biology


Lead Optimization for ALDH3A1-Targeted Cancer Stem Cell Therapeutics

Based on the direct head-to-head evidence of 24-fold higher ALDH3A1 inhibitory potency compared to a close analog [1], 2-Fluoro-5-iodo-3-methylbenzaldehyde serves as a superior starting point for the development of novel small-molecule inhibitors targeting aldehyde dehydrogenase 3A1 (ALDH3A1). This enzyme is a validated marker and functional regulator of cancer stem cells in various malignancies, including breast, colon, liver, and acute myeloid leukemia (AML) [2]. Its enhanced potency enables medicinal chemists to explore a broader chemical space around this core scaffold while maintaining strong target engagement, increasing the likelihood of identifying a lead compound with favorable drug-like properties.

Synthesis of Complex, Densely Functionalized Biaryls via Regioselective Cross-Coupling

The para-iodo substituent of this compound offers a distinct advantage for the convergent synthesis of complex molecules [3]. It can serve as a key electrophilic partner in Suzuki-Miyaura or Sonogashira cross-coupling reactions. The ortho-fluoro and meta-methyl groups provide steric and electronic tuning that can influence the course of subsequent transformations, such as nucleophilic additions to the aldehyde or further functionalization of the fluorine atom. This makes it an ideal building block for generating libraries of biaryl compounds for structure-activity relationship (SAR) studies or for the late-stage functionalization of advanced pharmaceutical intermediates.

Development of Fluorogenic Probes for In Vivo Imaging

The presence of both a heavy iodine atom (a potent fluorescence quencher) and a reactive aldehyde group makes this compound a candidate for developing 'turn-on' fluorescent probes. The patent literature explicitly claims the utility of fluoro- and iodo-containing aldehydes as substrates for ALDH, enabling in vivo imaging of cancer stem cells [2]. A proposed mechanism involves the ALDH-mediated oxidation of the aldehyde to a carboxylic acid, a transformation that could be coupled with a subsequent cross-coupling reaction to replace the iodine atom, thereby relieving its quenching effect and generating a detectable fluorescent signal [4]. This specific regiochemistry ensures the probe's interaction with the target enzyme's active site.

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